3-(6-Methoxypyridazin-3-yl)aniline
CAS No.: 939428-11-2
Cat. No.: VC7615431
Molecular Formula: C11H11N3O
Molecular Weight: 201.229
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939428-11-2 |
---|---|
Molecular Formula | C11H11N3O |
Molecular Weight | 201.229 |
IUPAC Name | 3-(6-methoxypyridazin-3-yl)aniline |
Standard InChI | InChI=1S/C11H11N3O/c1-15-11-6-5-10(13-14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 |
Standard InChI Key | CKPJXUJPIKUSDK-UHFFFAOYSA-N |
SMILES | COC1=NN=C(C=C1)C2=CC(=CC=C2)N |
Introduction
Structural and Physicochemical Properties
The molecular formula of 3-(6-Methoxypyridazin-3-yl)aniline is , with a molecular weight of 209.22 g/mol. The methoxy group at the pyridazine 6-position introduces electron-donating effects, influencing the compound's electronic distribution and reactivity. The aniline moiety at the 3-position contributes to its potential as a building block for further functionalization, particularly in pharmaceutical synthesis .
Key physicochemical parameters inferred from analogous compounds include:
The compound’s limited aqueous solubility is attributed to the hydrophobic pyridazine core and methoxy group, while its moderate lipophilicity suggests potential membrane permeability in biological systems .
Synthetic Methodologies
Suzuki–Miyaura Coupling
A primary route for synthesizing pyridazine-aniline hybrids involves the Suzuki–Miyaura cross-coupling reaction. For the 4-(6-methoxypyridazin-3-yl)aniline isomer, this method employs:
-
Pyridazine Boronic Ester Preparation: 6-Methoxypyridazin-3-ylboronic ester is synthesized via palladium-catalyzed borylation of 3-bromo-6-methoxypyridazine.
-
Coupling with Halogenated Aniline: The boronic ester reacts with 3-iodoaniline under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield the target compound.
For the 3-(6-methoxypyridazin-3-yl)aniline isomer, analogous strategies would require substitution at the pyridazine 3-position, though regioselectivity challenges may necessitate protective group strategies or alternative catalysts .
Nucleophilic Aromatic Substitution
Alternative approaches leverage the reactivity of chloropyridazines. For example:
-
3-Chloro-6-methoxypyridazine is treated with 3-aminophenylboronic acid in the presence of CuI and a diamine ligand, facilitating Ullmann-type coupling to install the aniline group .
-
Microwave-assisted reactions reduce reaction times from 24 hours to 30–60 minutes, improving yields by 15–20% for related pyridazine-aniline systems .
Chemical Reactivity and Functionalization
The electron-deficient pyridazine ring directs electrophilic substitution to the 4- and 5-positions, while the aniline group enables diazotization and Sandmeyer reactions. Notable transformations include:
-
Diazonium Salt Formation: Treatment with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which can be coupled with phenols or aryl amines to form azo dyes or biaryl structures.
-
N-Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces amide derivatives, enhancing solubility for pharmacological testing .
Comparative reactivity studies of pyridazine analogs indicate that methoxy substitution at the 6-position reduces ring electrophilicity by 30–40% compared to unsubstituted pyridazines, as measured by Hammett constants .
Pharmacological and Industrial Applications
Antimicrobial Activity
Pyridazine-aniline hybrids exhibit modest activity against Mycobacterium tuberculosis (MIC = 12.5–50 µg/mL), though inferior to adamantyl-urea derivatives . The 3-(6-methoxypyridazin-3-yl)aniline scaffold may serve as a precursor for inhibitors targeting membrane transporters like MmpL3, albeit requiring structural optimization to improve potency .
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Patent data reveal that pyridazine derivatives substituted with aniline groups inhibit PARP enzymes at IC₅₀ values of 10–100 nM, with methoxy groups enhancing blood-brain barrier penetration . While specific data for 3-(6-methoxypyridazin-3-yl)aniline are unavailable, its structural similarity to patented PARP inhibitors suggests potential utility in oncology .
Material Science Applications
The compound’s planar structure and nitrogen-rich framework make it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume